Cas no 135995-45-8 (Ethyl 8-bromo-5-methylimidazo1,2-apyridine-2-carboxylate)
Ethyl 8-bromo-5-methylimidazo1,2-apyridine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate
- ACMC-1C5EN
- AG-D-73518
- ANW-20001
- CTK4C0106
- MolPort-001-757-455
- SureCN118953
- Ethyl8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate
- 8-Bromo-5-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
- DTXSID00599308
- 135995-45-8
- MFCD09475853
- E78412
- BS-26485
- SCHEMBL118953
- CS-0089705
- AKOS015834440
- Ethyl 8-bromo-5-methylimidazo1,2-apyridine-2-carboxylate
-
- MDL: MFCD09475853
- Inchi: 1S/C11H11BrN2O2/c1-3-16-11(15)9-6-14-7(2)4-5-8(12)10(14)13-9/h4-6H,3H2,1-2H3
- InChI Key: MCVBSXMGJRXQSJ-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C)N2C=C(C(=O)OCC)N=C21
Computed Properties
- Exact Mass: 282.00000
- Monoisotopic Mass: 282.00039g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 275
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 43.6Ų
Experimental Properties
- PSA: 43.60000
- LogP: 2.58190
Ethyl 8-bromo-5-methylimidazo1,2-apyridine-2-carboxylate Pricemore >>
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|---|---|---|---|---|---|---|---|---|
| Fluorochem | 212773-1g |
Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate |
135995-45-8 | 95% | 1g |
£150.00 | 2022-03-01 | |
| Fluorochem | 212773-5g |
Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate |
135995-45-8 | 95% | 5g |
£450.00 | 2022-03-01 | |
| Fluorochem | 212773-10g |
Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate |
135995-45-8 | 95% | 10g |
£676.00 | 2022-03-01 | |
| TRC | E900463-500mg |
Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate |
135995-45-8 | 500mg |
$138.00 | 2023-05-18 | ||
| TRC | E900463-1g |
Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate |
135995-45-8 | 1g |
$190.00 | 2023-05-18 | ||
| Alichem | A029189473-5g |
Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate |
135995-45-8 | 95% | 5g |
$258.56 | 2022-04-03 | |
| Alichem | A029189473-10g |
Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate |
135995-45-8 | 95% | 10g |
$432.48 | 2022-04-03 | |
| Chemenu | CM150878-1g |
Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate |
135995-45-8 | 95+% | 1g |
$167 | 2021-08-05 | |
| Chemenu | CM150878-5g |
Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate |
135995-45-8 | 95+% | 5g |
$635 | 2021-08-05 | |
| Apollo Scientific | OR11400-1g |
Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate |
135995-45-8 | 98% | 1g |
£75.00 | 2025-02-19 |
Ethyl 8-bromo-5-methylimidazo1,2-apyridine-2-carboxylate Suppliers
Ethyl 8-bromo-5-methylimidazo1,2-apyridine-2-carboxylate Related Literature
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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3. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on Ethyl 8-bromo-5-methylimidazo1,2-apyridine-2-carboxylate
Ethyl 8-bromo-5-methylimidazo1,2-apyridine-2-carboxylate (CAS No. 135995-45-8): A Key Intermediate in Modern Pharmaceutical Research
Ethyl 8-bromo-5-methylimidazo1,2-apyridine-2-carboxylate, identified by its CAS number 135995-45-8, is a significant intermediate in the realm of pharmaceutical chemistry. This compound has garnered considerable attention due to its versatile applications in the synthesis of biologically active molecules, particularly in the development of novel therapeutic agents. The structural framework of this compound, featuring a brominated imidazopyridine core, makes it a valuable scaffold for further functionalization and medicinal chemistry exploration.
The< strong>imidazopyridine moiety is a privileged structure in drug discovery, known for its ability to interact with various biological targets. The presence of a bromine atom at the 8-position and a methyl group at the 5-position enhances the reactivity and selectivity of this scaffold, making it an attractive building block for designing small molecules with potential pharmacological activity. In recent years, there has been a surge in research focusing on imidazopyridine derivatives due to their demonstrated efficacy in modulating key biological pathways involved in diseases such as cancer, inflammation, and neurodegeneration.
One of the most compelling aspects of Ethyl 8-bromo-5-methylimidazo1,2-apyridine-2-carboxylate is its utility as a precursor in the synthesis of more complex drug candidates. The ester functionality at the 2-position provides a convenient handle for further chemical transformations, including amidation, hydrolysis, and coupling reactions. These modifications allow chemists to explore a wide range of structural variations, enabling the optimization of pharmacokinetic properties and target engagement.
Recent studies have highlighted the importance of Ethyl 8-bromo-5-methylimidazo1,2-apyridine-2-carboxylate in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases, most notably cancer. By leveraging the brominated imidazopyridine core, researchers have designed molecules that can selectively inhibit specific kinases, thereby disrupting aberrant signaling networks. For instance, derivatives of this compound have shown promise in preclinical studies as inhibitors of tyrosine kinases, which are overexpressed in many tumor types.
The< strong>bromine substituent at the 8-position is particularly noteworthy, as it serves as a versatile handle for cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are essential tools in synthetic organic chemistry, allowing for the introduction of aryl or amino groups into the molecular framework. Such modifications can significantly alter the biological activity of a compound, leading to improved potency and selectivity. The ability to readily incorporate these functional groups makes Ethyl 8-bromo-5-methylimidazo1,2-apyridine-2-carboxylate an invaluable asset in drug discovery pipelines.
In addition to its role in kinase inhibition, this compound has also been explored as a precursor for developing antimicrobial agents. The< strong>imidazopyridine scaffold has shown activity against various bacterial and fungal pathogens due to its ability to disrupt essential cellular processes. Researchers have synthesized analogs of Ethyl 8-bromo-5-methylimidazo1,2-apyridine-2-carboxylate that exhibit potent antimicrobial properties, offering potential solutions to the growing problem of antibiotic resistance.
The< strong>methyl group at the 5-position is another key feature that contributes to the versatility of this compound. This substituent can influence both the electronic properties and steric environment of the molecule, thereby affecting its binding affinity and selectivity. By strategically modifying or removing this methyl group, chemists can fine-tune the pharmacological profile of derived compounds. This level of structural control is crucial for optimizing drug candidates for clinical use.
The synthesis< strong>Ethyl 8-bromo-5-methylimidazo1,2-apyridine-2-carboxylate typically involves multi-step organic transformations starting from readily available precursors. Common synthetic routes include condensation reactions to form the imidazopyridine core followed by bromination and esterification steps. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research purposes.
The growing interest in< strong>Ethyl 8-bromo-5-methylimidazo1,2-apyridine-2-carboxylate underscores its importance as a building block in modern pharmaceutical research. As new therapeutic challenges emerge, compounds like this one will continue to play a pivotal role in discovering innovative treatments. The ability to modify their structure allows researchers to address unmet medical needs across various disease areas.
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